Texanol

Description

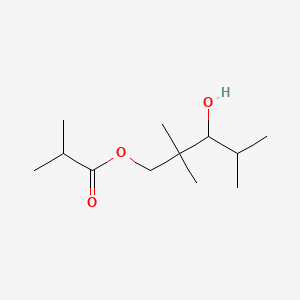

Structure

3D Structure

Properties

IUPAC Name |

(3-hydroxy-2,2,4-trimethylpentyl) 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O3/c1-8(2)10(13)12(5,6)7-15-11(14)9(3)4/h8-10,13H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAFHKNAQFPVRKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)(C)COC(=O)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O3 | |

| Record name | TEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10872295 | |

| Record name | 3-Hydroxy-2,2,4-trimethylpentyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,2,4-trimethyl-1,3-pentanediol monoisobutyrate is a colorless liquid with a mild characteristic odor. Floats on water. (USCG, 1999), Colorless liquid with a mild odor; [CHRIS], LIQUID. | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Texanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11110 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

471 °F at 760 mmHg (USCG, 1999), 255-260 °C | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

248 °F (USCG, 1999), 120 °C o.c. | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml: 2 | |

| Record name | TEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.95 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.95 | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 7.5 | |

| Record name | TEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0097 [mmHg], Vapor pressure, Pa at 20 °C: 1.3 | |

| Record name | Texanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11110 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

25265-77-4, 77-68-9 | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Hydroxy-2,2,4-trimethylpentyl isobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyraldehyde trimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methyl-, 3-hydroxy-2,2,4-trimethylpentyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hydroxy-2,2,4-trimethylpentyl 2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10872295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-2,2,4-trimethylpentyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,4-TRIMETHYL-1,3-PENTANEDIOL 1-ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LJI14453C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-50 °C | |

| Record name | TEXANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0629 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Technical Guide: Synthesis of 2,2,4-Trimethyl-1,3-pentanediol Monoisobutyrate

Executive Summary

2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (CAS: 25265-77-4), widely known by the trade name Texanol , is the premier coalescing agent for latex paints and a versatile intermediate in polymer chemistry.[1][2][3][4] Its synthesis represents a classic example of high-atom-economy industrial organic chemistry, utilizing a "tandem" Aldol-Tishchenko reaction sequence.[2][3]

This guide provides a rigorous technical analysis of the synthesis pathway, moving beyond basic textbook descriptions to address the kinetic, catalytic, and engineering realities required for high-purity production (>99%).

The Chemistry of Precursors

The synthesis is a trimerization of a single precursor: Isobutyraldehyde (2-methylpropanal).[2]

Isobutyraldehyde (IBD) Profile[3][4][6][7]

-

Reactivity: The

-carbon possesses a single acidic proton, making it highly susceptible to deprotonation by bases to form an enolate.[2][3] This structural constraint prevents the formation of linear polymers, forcing the reaction toward branched dimers and trimers.[3] -

Purity Requirement: Industrial grade (>99%) is required.[2][3][5] Acidic impurities (isobutyric acid) must be neutralized as they deactivate the alkaline catalyst.[2][3]

Reaction Mechanism: The Aldol-Tishchenko Pathway

The synthesis is not a single-step reaction but a cascade sequence involving three molecules of isobutyraldehyde.[2]

Phase 1: Aldol Condensation (Dimerization)

Two molecules of isobutyraldehyde react under basic catalysis.[2][3] The base abstracts the

-

Intermediate: 3-hydroxy-2,2,4-trimethylpentanal (Commonly called "Isobutyraldol").[2][3]

-

Thermodynamics: Exothermic and reversible.[2][3] High temperatures can reverse this step (retro-aldol).[2][3]

Phase 2: Crossed Tishchenko Reaction (Esterification)

The Isobutyraldol intermediate retains a formyl group.[2][3] In the presence of the same alkaline catalyst, it undergoes a hydride transfer with a third molecule of isobutyraldehyde.[6]

-

Mechanism: The hemiacetal anion formed between the aldol and the third IBD molecule undergoes an intramolecular 1,3-hydride shift.

-

Result: The aldehyde group of the third IBD molecule is oxidized to an ester (isobutyrate), while the carbonyl of the aldol is reduced to a hydroxyl group.

Stoichiometry

[2][3]Pathway Visualization

Figure 1: The tandem Aldol-Tishchenko reaction pathway converting three equivalents of precursor into the ester-alcohol target.[2][3]

Catalysis and Kinetics

The choice of catalyst dictates the selectivity between the aldol intermediate and the final ester.

Catalyst Selection

While academic literature explores solid bases (hydrotalcites), industrial protocols predominantly use Sodium Isobutoxide or Sodium Hydroxide (NaOH) .[2][3]

| Catalyst System | Phase | Selectivity | Operational Note |

| Sodium Isobutoxide | Homogeneous | High (>95%) | Generated in situ or added as solution.[2][3] Preferred for continuous processes.[2][3] |

| NaOH (aq) | Biphasic | Moderate | Requires vigorous mixing.[2][3] Water acts as a retardant to the Tishchenko step.[2][3] |

| Solid Base (MgO) | Heterogeneous | High | Eliminates neutralization waste but suffers from surface fouling over time.[2][3] |

Kinetic Control

Industrial Synthesis Protocol

The following protocol is designed for a batch reactor but simulates the conditions of a continuous stirred-tank reactor (CSTR).

Equipment Setup

-

Reactor: Glass-lined or Stainless Steel (316L) reactor with cooling jacket (reaction is exothermic).[2][3]

-

Atmosphere: Nitrogen blanket (oxygen causes aldehyde oxidation to isobutyric acid).[2][3]

Step-by-Step Methodology

-

Feed Preparation:

-

Catalyst Injection:

-

Reaction Phase:

-

Quenching:

-

Workup (Washing):

Process Engineering & Purification

The crude product contains Texanol (~90%), unreacted IBD, isobutanol (solvent), and heavy byproducts (TXIB - diisobutyrate).[2][3]

Distillation Workflow

-

Flash Distillation (Stripping): Remove light ends (unreacted IBD, water, isobutanol) at atmospheric pressure (Top temp: ~100°C).[2][3]

-

Vacuum Distillation:

Process Flow Diagram

Figure 2: Industrial process flow for the continuous production of Texanol, highlighting the critical recycle loop and separation stages.

Analytical Quality Control

To ensure the product meets pharmaceutical or high-grade coating standards, the following metrics are critical.

References

-

Tic, W. J. (2016).[2][3][7] Kinetic Study of the Aldol Condensation of Isobutyraldehyde Catalyzed by Sodium Hydroxide. Advances in Chemical Engineering and Science, 6, 456-469.[2][3][7] Retrieved from [Link]

-

Hagemeyer, H. J., et al. (1963).[2][3] Preparation of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate. U.S. Patent 3,091,632.[2][3] Retrieved from

-

PubChem. (n.d.).[2][3] 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (Compound Summary). National Library of Medicine.[2][3] Retrieved from [Link]

-

OECD SIDS. (1994).[2][3][5] 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate: SIDS Initial Assessment Report. UNEP Publications. Retrieved from [Link][2][3]

Sources

- 1. Buy Texanol (EVT-318662) | 25265-77-4 [evitachem.com]

- 2. Texanol | C12H24O3 | CID 6490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2,4-Trimethyl-1,3-pentanediol | C8H18O2 | CID 8946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN100361955C - A method for preparing 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate - Google Patents [patents.google.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. researchgate.net [researchgate.net]

- 7. scirp.org [scirp.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Texanol™ Ester Alcohol

This guide provides a comprehensive overview of the physical and chemical properties of Texanol™ ester alcohol, chemically known as 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to support its evaluation in diverse applications, from industrial processes to potential pharmaceutical formulations.

Introduction: Understanding Texanol™ Ester Alcohol

Texanol™ ester alcohol is a high-boiling point, slow-evaporating specialty chemical with a unique molecular structure that imparts a valuable combination of properties.[1] It is a colorless liquid with a mild, characteristic odor.[2] Primarily recognized for its efficiency as a coalescing agent in latex paints, its utility extends to a variety of other applications, including as a solvent, plasticizer, and chemical intermediate.[2][3] For the research and drug development community, its low toxicity, low water solubility, and excellent hydrolytic stability present intriguing possibilities.[1][4]

Texanol™ is a mixture of two isomers: 2,2,4-trimethyl-1,3-pentanediol-1-monoisobutyrate and 2,2,4-trimethyl-1,3-pentanediol-3-monoisobutyrate.[5] This isomeric composition is a result of its synthesis through the esterification of 2,2,4-trimethyl-1,3-pentanediol.[6]

Core Physicochemical Properties

A thorough understanding of the fundamental physical and chemical properties of Texanol™ is essential for its effective application and for predicting its behavior in various systems.

Identification and General Characteristics

| Property | Value | Source(s) |

| Chemical Name | 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate | [1][2] |

| Common Names | Texanol™, Texanol ester alcohol, TMPD-MIB | [2][5] |

| CAS Number | 25265-77-4 | [1][2] |

| Molecular Formula | C₁₂H₂₄O₃ | [2] |

| Molecular Weight | 216.32 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Odor | Mild, characteristic | [2] |

Thermal and Physical Properties

The thermal and physical properties of Texanol™ are summarized in the table below. Its high boiling point and low freezing point make it suitable for applications across a wide range of temperature conditions.

| Property | Value | Source(s) |

| Boiling Point | 255 °C (lit.) | [1][2] |

| Melting/Freezing Point | -50 °C (lit.) | [1][2] |

| Density | 0.95 g/mL at 25 °C (lit.) | [1][2] |

| Vapor Pressure | 0.013 mbar (0.010 mmHg) at 20°C | |

| Flash Point | 120 °C (open cup) | |

| Autoignition Temperature | 393 °C | |

| Refractive Index (n20/D) | 1.441 (lit.) |

Solubility Profile

Texanol™ exhibits limited solubility in water but is miscible with most common organic solvents.[1] This characteristic is pivotal to its function in many formulations, influencing its partitioning behavior in multiphase systems.

| Solvent | Solubility | Source(s) |

| Water | 900 mg/L | [2][7] |

| Organic Solvents | Miscible with most | [1] |

| Aromatic Solvents | Soluble | |

| Acrylic Solvents | Soluble |

Chemical Reactivity and Stability

From a formulation perspective, understanding the chemical stability and reactivity of an ingredient is paramount. Texanol™ is characterized by its robust stability under a variety of conditions.

Hydrolytic Stability

Texanol™ exhibits excellent hydrolytic stability, making it suitable for use in both acidic and alkaline formulations.[1][8] This is a significant advantage in applications where long-term shelf life in aqueous or high-pH environments is required. One study determined the second-order rate constant for alkaline hydrolysis of Texanol™ at pH 13 to be (9.8 ± 1.3) × 10⁻³ M⁻¹ s⁻¹.[9]

Reactivity with Other Chemicals

As an ester, Texanol™ can react with acids to liberate heat, along with the corresponding alcohol and acid.[10] It is incompatible with strong oxidizing agents, which can cause a vigorous, exothermic reaction.[10]

Potential for Peroxide Formation

It is important to note that materials with similar functional groups may form explosive peroxides upon long-term storage.[11] While Texanol™ is generally stable, it is prudent to handle it with an awareness of this potential. For long-term storage, it is recommended to keep containers tightly closed, away from heat and light, and to periodically test for the presence of peroxides.

Spectroscopic Characterization

Spectroscopic data is crucial for the identification and quality control of chemical compounds.

Infrared (IR) Spectroscopy

The IR spectrum of an ester is characterized by several strong absorptions. For a saturated ester like Texanol™, one would expect:

-

A strong C=O stretching band in the region of 1750-1735 cm⁻¹.[12]

-

Strong C-O stretching bands, often referred to as the "Rule of Three" for esters, appearing around 1200 cm⁻¹ and 1100 cm⁻¹.[13]

-

A broad O-H stretching band from the hydroxyl group, typically in the range of 3500-3200 cm⁻¹.

The interaction of Texanol™ with polymers can be monitored by shifts in these characteristic bands, particularly the C=O stretch, which is sensitive to hydrogen bonding.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a dedicated spectrum for Texanol™ was not found in the searched literature, the NMR spectra for its precursor, 2,2,4-trimethyl-1,3-pentanediol, are available and can provide some insight into the expected chemical shifts of the carbon backbone.[15][16] For Texanol™, one would anticipate characteristic signals for the isobutyrate moiety in addition to the signals from the pentanediol backbone.

Toxicological Profile

Texanol™ is characterized by its low toxicity profile, which is a significant advantage for its consideration in a wide range of applications, including those with potential for human contact.

| Toxicity Endpoint | Value | Species | Source(s) |

| Acute Oral LD₅₀ | 3,200 mg/kg | Rat | [17] |

| Acute Dermal LD₅₀ | > 15,200 mg/kg | Rabbit (male) | [16] |

| Acute Inhalation LC₅₀ | > 3.55 mg/L (6 h, vapor) | Rat | [17] |

Subchronic oral toxicity studies in rats have been conducted, with a No-Observed-Adverse-Effect Level (NOAEL) established from the available data.[4] In these studies, increased liver weight was observed at higher doses.[4]

Applications and Field-Proven Insights

The primary industrial application of Texanol™ is as a coalescing agent in latex paints, where it facilitates the formation of a continuous, durable film.[1][18] Its slow evaporation rate and low water solubility are key to its effectiveness in this role.[18]

Potential in Pharmaceutical Formulations

The unique combination of properties of Texanol™, including its low water solubility, low toxicity, and biodegradability, suggests its potential as a novel excipient in controlled-release drug delivery systems.[2] It has been proposed as a hydrophobic matrix-forming agent for sustained drug release.[2] Its use in the pharmaceutical industry has been noted, though specific applications in marketed drug products are not widely documented in the available literature.[2]

Caption: Logical relationships between key properties of Texanol™ and its potential pharmaceutical applications.

Experimental Protocols

Determination of Hydrolytic Stability

Objective: To quantify the rate of hydrolysis of Texanol™ under different pH conditions.

Methodology:

-

Prepare buffer solutions at desired pH values (e.g., pH 4, 7, and 9).

-

Add a known concentration of Texanol™ to each buffer solution in a sealed, temperature-controlled vessel.

-

At specified time intervals, withdraw aliquots from each solution.

-

Quench the hydrolysis reaction immediately (e.g., by neutralization or rapid cooling).

-

Analyze the concentration of remaining Texanol™ in each aliquot using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Plot the concentration of Texanol™ versus time for each pH and determine the rate constant of hydrolysis.

Caption: Experimental workflow for determining the hydrolytic stability of Texanol™.

Conclusion

Texanol™ ester alcohol is a versatile specialty chemical with a well-characterized set of physical and chemical properties. Its low volatility, low water solubility, excellent hydrolytic stability, and favorable toxicological profile make it a compelling candidate for exploration in various scientific and industrial fields, including the potential for novel applications in drug delivery and pharmaceutical formulations. This guide provides a foundational understanding of its properties to aid researchers in their evaluation and application of this unique ester alcohol.

References

- Compound 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate Data collection sheet. (n.d.).

-

2,2,4-trimethyl-1,3-pentanediol Monoisobutyrate. (n.d.). In Ataman Kimya. Retrieved from [Link]

-

TEXANOL Ester Alcohol (2,2,4-Trimethyl-1,3-pentanediol Monoisobutyrate). (n.d.). In Kian Resin Chemical Company. Retrieved from [Link]

-

Chemical structures of 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate... (n.d.). In ResearchGate. Retrieved from [Link]

- Method for preparing 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate. (n.d.). In Google Patents.

- TEXANOL CAS N°: 25265-77-4. (n.d.).

-

Safety Data Sheet 2,2,4-Trimethylpentane-1,3-diol, monoisobutyrate. (n.d.). In Redox. Retrieved from [Link]

-

CAS#:25265-77-4 | 2,2,4-Trimethyl-1,3-Pentanediol Monoisobutyrate. (2025, August 23). In Chemsrc. Retrieved from [Link]

-

The C=O Bond, Part VI: Esters and the Rule of Three. (2018, July 1). In Spectroscopy Online. Retrieved from [Link]

- Table of Characteristic IR Absorptions. (n.d.).

-

Texanol (R) ester alcohol emissions from latex paints: Temporal variations and multi-component recoveries | Request PDF. (2025, August 6). In ResearchGate. Retrieved from [Link]

Sources

- 1. camachem.com [camachem.com]

- 2. 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate | 25265-77-4 [chemicalbook.com]

- 3. Texanol ester alcohol | Eastman [eastman.com]

- 4. ec.europa.eu [ec.europa.eu]

- 5. Information about 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate_Chemicalbook [chemicalbook.com]

- 6. 2,2,4-TRIMETHYL-1,3-PENTANEDIOL DIISOBUTYRATE | Occupational Safety and Health Administration [osha.gov]

- 7. mainchem.com [mainchem.com]

- 8. CN101948386A - Method for preparing 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 2,2,4-Trimethyl-1,3-pentanediol(144-19-4) 13C NMR spectrum [chemicalbook.com]

- 16. 2,2,4-Trimethyl-1,3-pentanediol(144-19-4) 1H NMR spectrum [chemicalbook.com]

- 17. redox.com [redox.com]

- 18. benchchem.com [benchchem.com]

Technical Guide: Texanol (TMPD-MIB) FT-IR Spectrum Analysis & Peak Assignment

Executive Summary

In the domain of industrial coatings, Texanol (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate; CAS 25265-77-4) is ubiquitous as a coalescing agent.[1] However, for the pharmaceutical scientist, it represents a frequent and often confounding Extractable and Leachable (E/L) impurity.

Originating commonly from secondary packaging inks, adhesives, and varnishes, Texanol possesses the ability to migrate through semi-permeable packaging (such as LDPE respules or IV bags) into drug formulations.

This guide provides a definitive breakdown of the Texanol FT-IR spectrum. It moves beyond simple peak listing to explain the vibrational causality of the molecule, enabling researchers to confidently identify this compound in complex matrices or residue analysis.

Molecular Anatomy & Vibrational Logic

To interpret the spectrum, one must first deconstruct the molecule. Texanol is an ester alcohol consisting of a trimethyl-pentanediol backbone esterified with isobutyric acid.[1] It exists as a mixture of two isomers.[1]

Structural Diagnostic Map

The following diagram illustrates the logical flow from molecular structure to expected spectral features.

Figure 1: Vibrational Logic Map connecting functional groups to diagnostic spectral regions.

Experimental Protocol: High-Fidelity Acquisition

In E/L studies, Texanol is often isolated as a non-volatile residue (NVR). The following protocol ensures spectral integrity using Attenuated Total Reflectance (ATR), the industry standard for such residues.

The Self-Validating ATR Workflow

Prerequisites:

-

Instrument: FT-IR Spectrometer (e.g., Nicolet iS50 or equivalent).

-

Detector: DTGS (standard) or MCT (for trace residues).

-

Crystal: Diamond or ZnSe (Diamond preferred for durability).

Step-by-Step Protocol:

-

Energy Throughput Check (Validation Step):

-

Before applying sample, view the live interferogram.

-

Ensure the signal amplitude is within the manufacturer's recommended range (typically 4–8V). Low energy indicates a dirty crystal or misalignment.

-

-

Background Acquisition:

-

Clean crystal with Isopropanol (IPA). Allow to dry completely.

-

Acquire background (Air): 64 scans, 4 cm⁻¹ resolution.

-

Why: Removes atmospheric water vapor and CO₂ contributions.

-

-

Sample Application:

-

Apply the liquid residue directly to the crystal center.

-

Critical: For liquid Texanol, do not apply excessive pressure with the anvil. Liquid contact is sufficient. High pressure can squeeze the sample out of the evanescent wave path.

-

-

Acquisition:

-

Scans: 32 to 64.

-

Resolution: 4 cm⁻¹.

-

Correction: Apply ATR correction (if comparing to transmission libraries).

-

Spectral Analysis & Peak Assignment

The Texanol spectrum is dominated by the interplay between the ester functionality and the alcohol group.

Detailed Assignment Table

| Region (cm⁻¹) | Intensity | Assignment | Mechanistic Insight |

| 3550–3400 | Medium, Broad | O-H Stretching | Intermolecular hydrogen bonding of the free hydroxyl group. The broadness indicates a liquid phase with random H-bond networks. |

| 2960–2870 | Strong, Sharp | C-H Stretching | Asymmetric and symmetric stretching of methyl (-CH₃) and methylene (-CH₂) groups. The high count of methyl groups in the TMPD backbone makes this region intense. |

| 1750–1730 | Very Strong | C=O Stretching | The Anchor Peak. Characteristic of aliphatic esters. This is the most diagnostic peak for quantifying Texanol. |

| 1470–1460 | Medium | CH₂ / CH₃ Bending | Scissoring deformations of methylene and asymmetric bending of methyl groups. |

| 1385 & 1368 | Medium, Doublet | Gem-Dimethyl | Diagnostic Feature. The "Rabbit Ears" doublet. Symmetric deformation of the gem-dimethyl groups (C-(CH₃)₂) present in the isobutyrate and pentanediol backbone. |

| 1260–1000 | Strong, Complex | C-O Stretching | Mixed modes: 1. ~1250 cm⁻¹: Acetate/Ester C-C-O asymmetric stretch.2. ~1100–1050 cm⁻¹: O-C-C stretch of the secondary alcohol. |

The "Fingerprint" Nuance

The region between 1300 and 1000 cm⁻¹ is complex because Texanol is a mixture of two isomers (2,2,4-trimethyl-1,3-pentanediol-1-isobutyrate and the 3-isobutyrate). While the C=O peak (1735 cm⁻¹) is consistent, the C-O stretching bands in the fingerprint region can show subtle splitting or broadening depending on the specific isomer ratio of the lot.

Pharmaceutical Relevance: The "Mystery Peak" in E/L

In drug development, Texanol is rarely an ingredient but frequently an impurity.

The Migration Pathway

Texanol is a primary component in acrylic latex adhesives and inks used on secondary packaging (labels, cartons).

-

Scenario: A label is applied to an LDPE ampoule.

-

Mechanism: Texanol is semi-volatile and lipophilic. It diffuses through the adhesive, permeates the LDPE matrix (which is not a barrier to volatiles), and solubilizes in the aqueous drug product (if surfactants are present) or adsorbs to the inner wall.

Analytical Workflow for E/L Identification

Figure 2: Integrated workflow for identifying Texanol in pharmaceutical packaging studies.

References

-

NIST Mass Spectrometry Data Center. (2023). 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (CAS 25265-77-4).[2] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

-

Specac. (2023).[1] Interpreting Infrared Spectra: A Practical Guide. Retrieved from [Link]

Sources

In-Depth Technical Guide: Mass Spectrometry Fragmentation Pattern of Texanol

Executive Summary & Chemical Identity

Texanol (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate; CAS: 25265-77-4) is a premier coalescing agent used in latex paints and industrial coatings.[1][2] Chemically, it exists as a mixture of two structural isomers: the 1-isobutyrate and the 3-isobutyrate.

For the analytical chemist and drug development professional, identifying Texanol relies heavily on understanding its distinct breakdown under Electron Ionization (EI) mass spectrometry.[1] Unlike simple aliphatic esters, Texanol’s fragmentation is driven by the interplay between its sterically hindered diol backbone and the labile isobutyrate ester linkage.

Chemical Structure & Properties

| Property | Detail |

| IUPAC Name | 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate |

| Molecular Formula | |

| Molecular Weight | 216.32 g/mol |

| Key Functional Groups | Secondary/Primary Alcohol, Isobutyrate Ester |

| Isomeric Mixture | Mixture of 1-isobutyrate (primary ester) and 3-isobutyrate (secondary ester) |

Experimental Protocol: GC-MS Methodology

To replicate the fragmentation patterns described herein, the following instrument parameters are recommended. These conditions ensure sufficient ionization energy to generate the diagnostic fragments while maintaining chromatographic resolution of the isomers.

Gas Chromatography Conditions[2]

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m × 0.25mm ID × 0.25µm film.[1]

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

-

Temperature Program:

-

Hold at 60°C for 2 min.

-

Ramp 10°C/min to 280°C.

-

Hold at 280°C for 5 min.

-

-

Injection: Splitless or Split (10:1) depending on concentration; 250°C inlet temperature.[1]

Mass Spectrometry Parameters[2][4][5][6][7]

-

Ionization Mode: Electron Ionization (EI).[1]

-

Electron Energy: 70 eV (Standard).[1]

-

Source Temperature: 230°C.[1]

-

Quadrupole Temperature: 150°C.

-

Scan Range:

35–300.[1] -

Solvent Delay: 3.0 min (to avoid solvent filament trip).

Fragmentation Analysis & Mechanistic Pathways

The mass spectrum of Texanol is characterized by the absence of a visible molecular ion (

Primary Fragmentation Events

The fragmentation logic follows three distinct mechanistic pathways: Alpha-Cleavage , McLafferty Rearrangement , and Onium Reaction .[1]

Pathway A: Alpha-Cleavage (Formation of Base Peak)

The most abundant ion (Base Peak) appears at

-

Mechanism: Homolytic cleavage of the bond adjacent to the carbonyl carbon (alpha-cleavage).

-

Fragment: The Isobutyryl cation

.[1] -

Secondary Decay: The

71 ion often decarbonylates (loses CO, mass 28) to form the Isopropyl cation at

Pathway B: McLafferty Rearrangement

A classic rearrangement observed in esters with available gamma-hydrogens.[1][3]

-

Mechanism: The carbonyl oxygen abstracts a gamma-hydrogen from the isobutyryl side chain (or potentially the backbone), leading to a six-membered transition state.

-

Fragment: This pathway generates the alkene radical cation Isobutene at

56 ( -

Significance: The presence of

56 confirms the branched nature of the ester chain.

Pathway C: Hydrogen Rearrangement (Protonated Acid)

A significant peak often appears at

-

Mechanism: This ion typically arises from a "double hydrogen transfer" or specific rearrangement where the ester oxygen retains the hydrogen, forming a protonated isobutyric acid species

. -

Significance: Differentiates isobutyrates from n-butyrates (which favor

60 via McLafferty).

Summary of Diagnostic Ions

| m/z Value | Relative Abundance | Ion Identity | Structural Origin |

| 71 | 100% (Base) | Isobutyryl cation (Alpha-cleavage) | |

| 43 | High | Isopropyl cation (Loss of CO from m/z 71) | |

| 56 | Medium | Isobutene radical cation (McLafferty) | |

| 89 | Medium-Low | Protonated Isobutyric Acid (Rearrangement) | |

| 216 | Absent/Trace | Molecular Ion (Unstable) |

Visualizing the Fragmentation Logic

The following diagram illustrates the causal relationships between the parent molecule and its detected fragments.

Figure 1: Mechanistic fragmentation pathways of Texanol under 70eV Electron Ionization.

Differentiation from Related Compounds

In drug development and formulation analysis, Texanol must be distinguished from its precursors and byproducts.[1]

-

2,2,4-Trimethyl-1,3-pentanediol (TMPD - The Diol):

-

TXIB (Texanol Diisobutyrate):

-

Differentiation: The diester (

) has a higher molecular weight (286).[1] While it also produces

-

References

-

NIST Mass Spectrometry Data Center. (2023).[1] Mass Spectrum of 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate. National Institute of Standards and Technology.[1][4] [Link][1]

-

PubChem. (2024).[1] Compound Summary: Texanol (CID 6490).[1] National Library of Medicine.[1] [Link][1]

-

McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for McLafferty Rearrangement mechanisms).

Sources

Texanol mechanism of action as a coalescing agent

Title: The Physicochemical Dynamics of Texanol™: A Mechanistic Review of Latex Coalescence

Executive Summary

Texanol™ (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) is the industry-standard coalescing agent for latex dispersions. Its primary function is to resolve the "Coalescence Paradox": the requirement for a polymer film to be hard and durable in service, yet soft and malleable enough during formation to fuse into a continuous matrix.

Mechanistically, Texanol acts as a transient plasticizer . It partitions preferentially into the polymer phase, increasing free volume and suppressing the Glass Transition Temperature (

Pharma Context: While Texanol is an industrial standard, the principles of plasticization-driven coalescence described here are homologous to those used in pharmaceutical enteric coatings (e.g., methacrylic acid copolymers), where plasticizers like Triethyl Citrate (TEC) or Dibutyl Sebacate (DBS) facilitate the formation of continuous, controlled-release films.

Chemical Profile & Thermodynamics

Texanol (TMPD-MIB) is an ester alcohol with a unique balance of hydrophobicity and volatility.

| Property | Value | Significance |

| IUPAC Name | 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate | — |

| CAS Number | 25265-77-4 | — |

| Boiling Point | ~254°C | Classified as LVP-VOC (Low Vapor Pressure) in many jurisdictions; ensures slow evaporation.[1] |

| Log P ( | 3.2 - 3.47 | Indicates strong lipophilicity. It partitions >99% into the polymer phase, minimizing loss in the water phase. |

| Solubility in Water | < 0.1% (Insoluble) | Prevents "wicking" into porous substrates; ensures the coalescent stays with the latex particle. |

| Evaporation Rate | 0.002 (n-BuAc = 1) | Extremely slow; remains in the film long enough to ensure complete fusion.[2] |

Mechanism of Action: The Three-Stage Model

The efficacy of Texanol is defined by its behavior across the three stages of latex film formation.

Stage I: Concentration & Evaporation

As the wet dispersion is applied, water evaporates. The volume fraction of solids increases.

-

Texanol Role: Due to its high Log P (3.2) and low water solubility, Texanol is almost exclusively located inside or on the surface of the latex particles. It does not evaporate significantly with the water (azeotropic loss is negligible).

Stage II: Particle Deformation (The Critical Step)

As particles pack closely (Volume Fraction

-

The Barrier: If the polymer's

is higher than the ambient temperature ( -

Texanol Role: Texanol acts as a solvent for the polymer. It penetrates the particle, increasing the Free Volume between polymer chains. This lowers the effective

of the particle surface to below -

Result: The particles become rubbery and deformable. They flatten against each other under capillary pressure, eliminating voids.

Stage III: Autohesion (Interdiffusion)

The boundaries between particles must vanish to form a mechanically strong film.

-

Texanol Role: By maintaining a suppressed

, Texanol facilitates the reptation (snake-like motion) of polymer chains across the particle-particle interface. This entanglement creates a homogeneous matrix. -

Final State: Over days/weeks, Texanol slowly diffuses to the surface and evaporates. The

of the film rises back to the neat polymer's level, restoring hardness and scrub resistance.

Visualizing the Pathway

Caption: The mechanistic pathway of Texanol-mediated coalescence, highlighting the critical plasticization phase (Stage II) that enables particle deformation.

Experimental Validation Protocols

To verify Texanol's efficacy in a formulation, the Minimum Film Formation Temperature (MFFT) test is the standard self-validating protocol.

Protocol: MFFT Determination (ASTM D2354)

Objective: Determine the lowest temperature at which the latex forms a continuous, crack-free film.

-

Preparation:

-

Prepare a latex series with increasing Texanol dosage (e.g., 0%, 2%, 4%, 6% on solids).

-

Equilibrate the MFFT Bar (a metal platen with a thermal gradient, e.g., 0°C to 40°C).

-

-

Drawdown:

-

Using a cube applicator, cast a uniform 75-micron wet film of each sample along the length of the bar.

-

-

Drying:

-

Close the lid and allow to dry (typically 2-4 hours). A stream of dry air prevents condensation.

-

-

Analysis:

-

Locate the "Crack Point" : The transition zone where the film changes from a white, powdery solid (uncoalesced) to a clear, continuous film (coalesced).

-

Measure the temperature at this transition point using the bar's probe.

-

-

Validation:

-

Success Criteria: The MFFT should drop linearly or exponentially with Texanol concentration. A typical efficacy is a 2-3°C drop in MFFT per 1% Texanol added.

-

Visualizing the Workflow

Caption: Workflow for ASTM D2354 MFFT determination. The "Transition Point" provides the quantitative metric for coalescent efficiency.

Regulatory & Environmental Nuance

For the Senior Scientist, understanding the regulatory status is as important as the chemistry.

-

VOC Status: Texanol has a boiling point of ~254°C.[3]

-

EU (Decopaint Directive): Not a VOC (Boiling point > 250°C).[3]

-

USA (EPA Method 24): Traditionally treated as 100% VOC because it evaporates eventually. However, it is often exempt or classified as LVP-VOC (Low Vapor Pressure - Volatile Organic Compound) in stringent jurisdictions like California (SCAQMD), as its contribution to ground-level ozone formation is low.

-

-

Hydrolytic Stability: Unlike many ester coalescents, Texanol is highly stable in basic conditions (pH 8-10), which is standard for architectural latex paints. This prevents the coalescent from breaking down into isobutyric acid, which would lower the pH and destabilize the latex.

References

-

Eastman Chemical Company. (2020). Texanol™ Ester Alcohol: Technical Data Sheet.[3][4][5] Retrieved from

-

ASTM International. (2018). ASTM D2354-10(2018): Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles. West Conshohocken, PA. Retrieved from

- Vanderhoff, J. W., et al. (1973). The Mechanism of Film Formation of Latices. Journal of Macromolecular Science.

-

Keddie, J. L. (1997). Film Formation of Latex.[4] Materials Science and Engineering: R: Reports.

-

Kian Resin Chemical Company. (2023). Texanol Ester Alcohol Product Data Sheet (Log P and Solubility Data). Retrieved from

Sources

Technical Guide: The Physicochemical Mechanics of MFFT Depression using Texanol (TMPD-MIB)

Executive Summary

In the formulation of polymer dispersions—whether for high-performance architectural coatings or controlled-release pharmaceutical films—the Minimum Film-Forming Temperature (MFFT) is a critical thermodynamic gatekeeper. It represents the lowest temperature at which a polymer emulsion coalesces into a continuous, mechanically integral film rather than a brittle, discontinuous powder.

This guide provides a rigorous technical analysis of Texanol (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate), the industry-standard coalescent used to manipulate MFFT. We will dissect the molecular mechanism of plasticization, the thermodynamics of polymer inter-diffusion, and the precise experimental protocols (ASTM D2354) required to validate film formation.

Note for Pharmaceutical Scientists: While Texanol is the gold standard for industrial latex coalescence, its principles are directly translatable to pharmaceutical aqueous film coatings (e.g., ethylcellulose dispersions). This guide uses Texanol as the model molecule to demonstrate the physics of coalescence, which applies equally to pharmaceutical plasticizers like Triethyl Citrate (TEC) or Dibutyl Sebacate (DBS).

Part 1: Molecular Architecture & Physicochemical Profile

Texanol is an ester alcohol that functions as a "temporary plasticizer." Its efficacy stems from a specific balance of hydrophobicity and hydrolytic stability.[1] Unlike water-soluble co-solvents (like glycols) that partition into the aqueous phase and evaporate prematurely, Texanol partitions efficiently into the polymer phase.

Chemical Identity[2][3][4][5]

Key Physicochemical Properties[2][3][4][5][8][9][10]

| Property | Value | Significance in Formulation |

| Boiling Point | ~254°C | Ensures slow evaporation; remains in the film long enough to aid coalescence.[2] |

| Water Solubility | < 0.1% (Insoluble) | Partitions almost exclusively (>99%) into the polymer latex particles. |

| Vapor Pressure | 0.01 mmHg @ 20°C | Low volatility contributes to extended "open time" but eventual release. |

| Hydrolytic Stability | High | Resistant to hydrolysis in high pH (alkaline) latex environments. |

Part 2: The Thermodynamics of Coalescence

To understand how Texanol lowers MFFT, one must understand the three-stage mechanism of latex film formation.

The 3-Stage Model

-

Concentration: Water evaporates; particles crowd together.

-

Deformation (The Critical Step): Capillary forces generated by water menisci between particles exert pressure. If the polymer modulus is too high (hard particles), they resist deformation.

-

Inter-diffusion (Coalescence): Polymer chains diffuse across particle boundaries, entangling to form a homogeneous matrix.

The Texanol Effect: Texanol acts during Stages 2 and 3. By solvating the polymer chains, it increases free volume , effectively lowering the Glass Transition Temperature (

Visualization: The Coalescence Pathway

Figure 1: The mechanistic pathway of latex film formation.[6] Texanol acts specifically at the deformation and diffusion stages to enable film continuity.

Part 3: Experimental Protocol (ASTM D2354)

The MFFT is distinct from

The MFFT Bar Method

The instrument consists of a nickel-plated copper platen with a precise temperature gradient (e.g., -5°C at one end to +40°C at the other).

Step-by-Step Workflow

-

Equilibration:

-

Set the gradient bar to the desired range (typically Range 2: 0°C to 40°C for architectural/pharma coatings).

-

Allow the system to stabilize for 30 minutes. Verify temperatures with surface probes.

-

Airflow: Establish a laminar flow of dry air (or Nitrogen) over the platen to ensure uniform evaporation.

-

-

Sample Preparation:

-

Prepare the latex sample with the desired concentration of Texanol (usually 0% to 10% w/w on polymer solids).

-

Mix under low shear for 30 minutes to ensure partitioning equilibrium. Crucial Step: If you do not allow equilibration, the Texanol will not fully plasticize the core of the particle, yielding false high MFFT results.

-

-

Casting:

-

Using a cube applicator or drawdown bar, cast a uniform wet film (typically 75 microns / 3 mils) along the length of the gradient bar.

-

Cast a control track (known MFFT latex) alongside for validation.

-

-

Assessment:

-

Allow the film to dry completely.

-

Visual Inspection: Locate the "transition point."[9]

-

Below MFFT: The film is white, powdery, or "mud-cracked" (discontinuous).

-

Above MFFT: The film is clear, transparent, and continuous.

-

-

Read the temperature at the exact transition line using the bar's scale.

-

Visualization: MFFT Determination Workflow

Figure 2: Operational workflow for determining MFFT using a gradient bar apparatus (ASTM D2354).

Part 4: Formulation Dynamics & Efficiency

Texanol is highly efficient.[10] A small addition yields a significant drop in MFFT. This non-linear response is vital for formulation economics and toxicity management.

MFFT Depression Efficiency (Representative Data)

The following table illustrates the impact of Texanol on a standard Styrene-Acrylic latex (

| Texanol Concentration (% on Polymer Solids) | Observed MFFT (°C) | Film Appearance (at 20°C) |

| 0.0% | 22°C | Cracks / Haze |

| 2.0% | 14°C | Continuous / Clear |

| 4.0% | 8°C | Continuous / Clear |

| 6.0% | 2°C | Continuous / Flexible |

| 8.0% | < 0°C | Tacky / Very Soft |

Interpretation: To ensure film formation at "low temperature" application conditions (e.g., painting a house at 5°C), a formulation would require ~5-6% Texanol.

Part 5: Pharmaceutical & Regulatory Nuance

For the Drug Development Professional , it is vital to distinguish between mechanism and material selection.

-

The Mechanism is Universal: The physics described above (free volume increase, deformation) apply identically to pharmaceutical aqueous film coatings (e.g., Aquacoat®, Surelease®).

-

The Material Selection Differs:

-

Texanol is the industrial standard due to cost and efficiency. It is generally not used in immediate-release oral dosage forms due to regulatory preference for compendial excipients.

-

Pharma Equivalents: In oral drug delivery, we utilize Triethyl Citrate (TEC) , Dibutyl Sebacate (DBS) , or Polyethylene Glycol (PEG) .

-

Why the distinction? Texanol has a specific toxicity profile (low, but industrial-focused) and is a Volatile Organic Compound (VOC) in some jurisdictions, whereas TEC/DBS are GRAS (Generally Recognized As Safe) for ingestion.

-

However , Texanol is utilized in specific medical device coatings, transdermal adhesive layers, and nail care formulations where oral ingestion is not the route of administration.

References

-

ASTM International. (2022). ASTM D2354-10(2018): Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles. West Conshohocken, PA. Retrieved from [Link]

- Steward, P. A., Hearn, J., & Wilkinson, M. C. (2000). An overview of polymer latex film formation and properties. Advances in Colloid and Interface Science, 86(3), 195-267.

-

Colorcon. (2023). Aqueous Film Coating: Principles and Troubleshooting. (Contextual reference for pharmaceutical coating mechanisms). Retrieved from [Link]

Sources

- 1. locusingredients.com [locusingredients.com]

- 2. Texanol Uses in Paint: Benefits and Application Techniques [tjcyindustrialchem.com]

- 3. Information about 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate_Chemicalbook [chemicalbook.com]

- 4. 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. ec.europa.eu [ec.europa.eu]

- 6. coatingsworld.com [coatingsworld.com]

- 7. scribd.com [scribd.com]

- 8. rhopointinstruments.com [rhopointinstruments.com]

- 9. specialchem.com [specialchem.com]

- 10. eastman.com [eastman.com]

An In-Depth Technical Guide to the Solubility of Texanol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I've frequently encountered the need for a comprehensive understanding of the solubility characteristics of key excipients and formulation components. Texanol™ (2,2,4-trimethyl-1,3-pentanediol monoisobutyrate), a widely utilized coalescent and solvent, is no exception. Its efficacy in various applications, from coatings to potential drug delivery systems, is fundamentally governed by its interactions at a molecular level with other components. This guide is intended to provide a deep dive into the solubility of Texanol in common organic solvents, moving beyond simple statements of miscibility to explore the underlying chemical principles and provide actionable experimental protocols.

Introduction to Texanol™ and its Molecular Architecture

Texanol™, with the chemical formula C₁₂H₂₄O₃, is an ester alcohol that exists as a clear, colorless liquid with a mild odor.[1][2] Its unique structure, featuring both a hydroxyl group and an ester linkage, imparts a balance of hydrophilic and lipophilic characteristics. This amphiphilic nature is central to its broad utility and its solubility profile.

Key Physicochemical Properties of Texanol™:

| Property | Value | Source(s) |

| Molecular Weight | 216.32 g/mol | [3] |

| Boiling Point | 254-260.5 °C | [1][4] |

| Density (at 20°C) | 0.95 g/cm³ | [1][3] |

| Water Solubility | ~900 mg/L | [1][5] |

The Science of Solubility: Why Texanol™ is Readily Miscible with Organic Solvents

The general principle of "like dissolves like" is the cornerstone for understanding solubility. A substance's polarity, capacity for hydrogen bonding, and molecular size dictate its ability to form a homogenous solution with a solvent.

Texanol's molecular structure contains polar functional groups (the hydroxyl and ester groups) that can engage in dipole-dipole interactions and hydrogen bonding. The hydroxyl group, in particular, can act as both a hydrogen bond donor and acceptor. Simultaneously, the branched alkyl chain contributes to its nonpolar character, allowing for van der Waals interactions with nonpolar solvents.

This dual character explains why Texanol is miscible with a wide array of common organic solvents.[6] It can effectively interact with:

-

Polar Protic Solvents (e.g., Alcohols): Through hydrogen bonding and dipole-dipole interactions.

-

Polar Aprotic Solvents (e.g., Ketones, Esters): Through dipole-dipole interactions.

-

Aromatic Hydrocarbons (e.g., Toluene): Through a combination of weak dipole-induced dipole and van der Waals forces.

-

Aliphatic Hydrocarbons (e.g., Hexane): Primarily through van der Waals forces, although its polarity may limit its miscibility in all proportions with very nonpolar alkanes.

Quantitative Solubility Data

While widely cited as "miscible" with most organic solvents, precise quantitative solubility data for Texanol in a broad range of these solvents is not extensively published in readily accessible literature. However, its limited solubility in water is well-documented.

Table of Texanol™ Solubility in Various Solvents:

| Solvent | Classification | Solubility/Miscibility |

| Water | Polar Protic | Sparingly Soluble (~0.1% w/w)[7] |

| Ethanol | Polar Protic | Miscible[6] |

| Acetone | Polar Aprotic | Miscible[8] |

| Toluene | Aromatic Hydrocarbon | Miscible |

| n-Hexane | Aliphatic Hydrocarbon | Reportedly Miscible, though may show a miscibility gap at certain concentrations/temperatures |

| Diethyl Ether | Ether | Miscible[8] |

| Ethyl Acetate | Ester | Miscible[6] |

Experimental Protocol for Determining Solubility and Miscibility

For research and development purposes, it is often necessary to experimentally verify the solubility or miscibility of Texanol™ in a specific solvent system. The following protocol provides a reliable method for this determination.

Objective

To determine the qualitative miscibility and an approximate quantitative solubility of Texanol™ in a given organic solvent at a specified temperature (e.g., ambient).

Materials

-

Texanol™ (analytical grade)

-

Solvent of interest (analytical grade)

-

Calibrated pipettes or burettes

-

Volumetric flasks (various sizes)

-

Glass vials or test tubes with closures

-

Vortex mixer

-

Analytical balance

-

Constant temperature bath (optional, for non-ambient temperature studies)

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of Texanol™.

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

To a series of glass vials, add a known volume of the organic solvent (e.g., 10 mL).

-

Using a calibrated pipette, add increasing volumes of Texanol™ to each vial.

-

Securely cap the vials and vortex for 1-2 minutes to ensure thorough mixing.

-

For a more rigorous determination, create a supersaturated solution by adding an excess of Texanol™ to the solvent.

-

-

Equilibration:

-

Allow the vials to equilibrate for a set period (e.g., 24 hours) at a constant temperature. This can be at ambient temperature or in a temperature-controlled bath.

-

During this time, any excess, undissolved Texanol™ will separate.

-

-

Qualitative Assessment (Miscibility):

-

Visually inspect the vials.

-

Miscible: The solution remains a single, clear phase at all concentrations tested.

-

Immiscible: Two distinct layers are observed.

-

Partially Miscible: A single phase is observed up to a certain concentration of Texanol™, after which phase separation occurs.

-

-

Quantitative Assessment (Solubility):

-

For solutions that show phase separation, carefully extract an aliquot from the solvent-rich phase, ensuring not to disturb the Texanol™-rich phase.

-

Prepare a series of calibration standards of Texanol™ in the solvent of interest.

-

Analyze the aliquot and the calibration standards using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the concentration of Texanol™ in the solvent. This concentration represents the solubility at the equilibration temperature.

-

Conclusion

Texanol™ exhibits broad miscibility with a wide range of common organic solvents due to its unique molecular structure that combines both polar and nonpolar characteristics. While quantitative data is not always readily available, its solubility profile can be reliably predicted based on fundamental chemical principles. For applications requiring precise solubility values, the provided experimental protocol offers a robust framework for determination. This comprehensive understanding of Texanol's solubility is critical for researchers and professionals in formulating effective and stable products.

References

-

Kremer Pigmente GmbH & Co. KG. (n.d.). 78100 Texanol™. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,4-Trimethyl-1,3-pentanediol. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2,2,4-trimethyl-1,3-pentanediol Monoisobutyrate. Retrieved from [Link]

-

ASTM International. (2010). E1148 Standard Test Method for Measurements of Aqueous Solubility. Retrieved from [Link]

-

CDN. (2015). SOLUBILITY & MISCIBILITY. Retrieved from [Link]

-

Kian Resin Chemical Company. (n.d.). TEXANOL Ester Alcohol (2,2,4-Trimethyl-1,3-pentanediol Monoisobutyrate). Retrieved from [Link]

-

SIDS. (n.d.). TEXANOL CAS N°: 25265-77-4. Retrieved from [Link]

Sources

- 1. 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate | 25265-77-4 [chemicalbook.com]

- 2. 2,2,4-TRIMETHYL-1,3-PENTANEDIOL MONOISOBUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. kianresin.com [kianresin.com]

- 5. mainchem.com [mainchem.com]

- 6. camachem.com [camachem.com]

- 7. kremer-pigmente.com [kremer-pigmente.com]

- 8. 2,2,4-Trimethyl-1,3-pentanediol | C8H18O2 | CID 8946 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Using Texanol as a coalescing agent in latex paint formulations

Application Note: Optimizing Latex Film Formation with Texanol™ (Ester Alcohol) [1][2][3][4][5]

Core Directive & Executive Summary

Objective: This guide provides a scientifically rigorous protocol for using Texanol™ (2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate) to optimize the coalescence of latex paint formulations.

The Challenge: High-performance latex binders (acrylics, styrene-acrylics) often have high Glass Transition Temperatures (

The Solution: Texanol acts as a fugitive plasticizer . It temporarily softens the polymer particles, lowering the Minimum Film Formation Temperature (MFFT) to allow deformation and fusion.[1][2] Crucially, it evaporates slowly after film formation, allowing the coating to recover its designed hardness and durability.

Mechanism of Action: The Physics of Coalescence

To use Texanol effectively, one must understand the micro-kinetic process of latex film formation. It is not merely "drying"; it is a particle fusion process driven by capillary forces and polymer interdiffusion.

The Coalescence Cascade

The following diagram illustrates the critical stages where Texanol intervenes to prevent film failure (cracking/powdering).

Figure 1: The mechanistic pathway of latex film formation.[6][7] Texanol is critical in Stages 3 and 4, lowering the modulus of the polymer to allow capillary forces to deform the spheres into a continuous dodecahedral lattice.

Formulation Guidelines & Calculations

Scientific Rule: Dosage should always be calculated based on Polymer Solids , not total formula weight. This ensures the plasticization efficiency remains constant regardless of pigment volume concentration (PVC).

The "Ladder Study" Calculation

A standard starting point for acrylic latexes is 5% to 10% on resin solids .

Formula:

Example:

-

Latex Emulsion: 500 g

-

Solids Content: 48%

-

Target Coalescent Level: 8% on solids

Order of Addition (Critical)

-

Direct Addition (High Risk): Adding pure Texanol directly to the latex can cause "shock" (local coagulation) due to solvent swelling.

-

Letdown Addition (Recommended): Add Texanol in the letdown phase , preferably pre-emulsified or mixed with a small amount of surfactant/water, or added slowly to the vortex of the agitated paint.

Experimental Validation Protocols

Trust but verify. A formulation is only as good as its validation data.

Protocol A: MFFT Determination (ASTM D2354)

Purpose: To determine the exact temperature at which the paint forms a continuous, crack-free film.[8]

Equipment: MFFT Bar (Temperature Gradient Plate).[2][8][9]

-

Preparation: Apply a 75-micron (3 mil) wet film of the test paint (with Texanol) and a control (no Texanol) along the length of the gradient bar.

-

Conditioning: Cover with the desiccant lid to simulate drying. Allow to dry for 2–4 hours.

-

Observation: Locate the "transition point" where the film changes from a white/powdery powder (un-coalesced) to a clear/continuous film (coalesced).

-

Measurement: Read the temperature at this transition point using the bar's probe.

-

Success Criteria: The MFFT must be at least 5°C below the lowest expected application temperature (e.g., if painting at 4°C, MFFT should be < -1°C).

Protocol B: Low-Temperature Scrub Resistance (ASTM D2486)

Purpose: To verify that the film formed at low temperature is durable, not just visually continuous.

Workflow Diagram:

Figure 2: Workflow for validating film integrity via scrub resistance. The "Stress Test" conditioning is vital for proving Texanol efficacy.

Data Presentation: Expected Results

The following table summarizes typical impacts of Texanol concentration on a Styrene-Acrylic Latex (

| Texanol Level (% on Solids) | MFFT (°C) | Low-Temp Cracking (4°C) | Scrub Cycles (ASTM D2486) |

| 0% (Control) | 18°C | Severe Cracking | < 50 (Fail) |

| 4% | 8°C | Micro-cracking | 450 |

| 8% (Optimal) | 2°C | Intact / Smooth | 1200+ |

| 12% (Overdose) | < 0°C | Intact / Tacky | 900 (Soft film) |

Note: Overdosing (>12%) can lead to permanent tackiness and dirt pickup because the solvent takes too long to leave the film.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Gelling/Grit | Shock to the latex. | Premix Texanol with surfactant/water before addition.[5] Increase agitation speed. |

| Color Float | Incompatible solubility. | Texanol is hydrophobic.[6] Ensure sufficient surfactant is present to bridge the phases. |

| Slow Hardness | Over-coalescence. | Reduce Texanol dosage. Check if a high-boiling cosolvent (like Glycol Ether) is also present. |

References

-

ASTM International. (2010). ASTM D2354-10: Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles. West Conshohocken, PA. Retrieved from [Link]

-

Sullivan, D. A. (2000). Making The Transition: Coalescing Aids For Latex Paint. PCI Magazine. Retrieved from [Link]

-

ASTM International. (2017). ASTM D2486-17: Standard Test Methods for Scrub Resistance of Wall Paints. West Conshohocken, PA. Retrieved from [Link]

Sources

- 1. Texanol Coalescent in Waterborne Paint: MFFT Reduction vs Early Block and Water Resistance | TJCY [tjcyindustrialchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Texanol Uses in Paint: Benefits and Application Techniques [tjcyindustrialchem.com]

- 4. eastman.com [eastman.com]

- 5. 5.imimg.com [5.imimg.com]

- 6. pcimag.com [pcimag.com]

- 7. How to understand the minimum film forming temperature of emulsion? [en1.nbchao.com]

- 8. Minimum Film Forming Temperature (MFFT) — Neurtek [neurtek.com]

- 9. industrialphysics.com [industrialphysics.com]

Application of Texanol™ Ester Alcohol in Acrylic versus Polyvinyl Acetate (PVA) Emulsions: A Comparative Technical Guide

Introduction: The Critical Role of Coalescence in Waterborne Coatings

The transition from a liquid emulsion to a durable, continuous solid film is the most critical phase in the performance of a waterborne coating. This process, known as coalescence, is governed by the ability of dispersed polymer particles to fuse together as water evaporates. For many high-performance binders, such as acrylics and polyvinyl acetates (PVA), the inherent hardness required for durability means they will not form a proper film at ambient temperatures, leading to defects like cracking and poor adhesion.[1]